3-nitro-N-{2,2,2-trichloro-1-[(4-methoxyphenyl)amino]ethyl}benzamide
Description
3-Nitro-N-{2,2,2-trichloro-1-[(4-methoxyphenyl)amino]ethyl}benzamide is a benzamide derivative featuring a nitro group at the 3-position of the benzene ring and a trichloroethylamine substituent linked to a 4-methoxyphenyl group. This compound’s structural complexity arises from the combination of electron-withdrawing (nitro, trichloroethyl) and electron-donating (methoxy) groups, which influence its physicochemical properties and biological interactions. Its synthesis typically involves multi-step reactions, including condensation of intermediates like isothiocyanates or hydrazinecarbothioamides .
Properties
Molecular Formula |
C16H14Cl3N3O4 |
|---|---|
Molecular Weight |
418.7 g/mol |
IUPAC Name |
3-nitro-N-[2,2,2-trichloro-1-(4-methoxyanilino)ethyl]benzamide |
InChI |
InChI=1S/C16H14Cl3N3O4/c1-26-13-7-5-11(6-8-13)20-15(16(17,18)19)21-14(23)10-3-2-4-12(9-10)22(24)25/h2-9,15,20H,1H3,(H,21,23) |
InChI Key |
FVDOQPCRXYQGKD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-N-{2,2,2-trichloro-1-[(4-methoxyphenyl)amino]ethyl}benzamide typically involves multiple steps. One common method includes the nitration of a benzamide precursor, followed by the introduction of the trichloroethyl group and the methoxyphenyl group through a series of substitution reactions. The reaction conditions often require the use of strong acids and bases, as well as specific temperature and pressure controls to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction conditions precisely. The use of catalysts and advanced purification techniques, such as chromatography, can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-nitro-N-{2,2,2-trichloro-1-[(4-methoxyphenyl)amino]ethyl}benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different nitrogen-containing functional groups.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The trichloroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
3-nitro-N-{2,2,2-trichloro-1-[(4-methoxyphenyl)amino]ethyl}benzamide is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers use it to investigate its effects on biological systems, including its potential as a biochemical probe.
Medicine: The compound is explored for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-nitro-N-{2,2,2-trichloro-1-[(4-methoxyphenyl)amino]ethyl}benzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, affecting cellular processes. The trichloroethyl group may interact with enzymes or receptors, altering their activity. The methoxyphenyl group can influence the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Table 1: Structural Features of Key Analogues
Key Observations :
- Nitro Position : The 3-nitro substitution in the target compound contrasts with the 4-nitro analogue , which may alter electronic properties and binding interactions.
- Substituent Chemistry : Replacing the methoxyphenylamine with thiourea-linked groups (e.g., 2,4-dimethylphenyl) introduces hydrogen-bonding capacity but reduces solubility .
- Heterocyclic Analogues : Thiadiazole-containing derivatives exhibit enhanced enzymatic inhibition (e.g., DHFR) due to planar heterocyclic moieties .
Comparison with Analogues :
- Thiadiazole derivatives require dehydrosulfurization using iodine and triethylamine .
- Thiourea analogues (e.g., ) are synthesized via arylamine addition to isothiocyanate intermediates .
Physicochemical Properties
Table 2: Physicochemical Comparison
*Predicted using ChemDraw.
Key Trends :
- The nitro group increases cLogP compared to methoxy or chloro substituents.
- Thiourea derivatives exhibit higher molecular weight and lower solubility due to bulky substituents.
Key Findings :
- The thiadiazole derivative shows strong DHFR inhibition (∆G = -8.4 kcal/mol), nearing methotrexate’s potency .
Biological Activity
3-nitro-N-{2,2,2-trichloro-1-[(4-methoxyphenyl)amino]ethyl}benzamide is a complex organic compound with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse sources of information.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Nitro group : Contributes to its reactivity and biological activity.
- Trichloroethyl moiety : Enhances lipophilicity, potentially improving membrane permeability.
- Methoxyphenyl group : May influence binding interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of nitrobenzamide derivatives. For instance, compounds similar to this compound have demonstrated significant inhibition of tumor cell proliferation. The mechanism often involves the modulation of signaling pathways associated with cell survival and apoptosis.
Table 1: Anticancer Activity of Nitrobenzamide Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A-431 (skin cancer) | 5.0 | Induces apoptosis via caspase activation |
| Compound B | MCF-7 (breast cancer) | 7.5 | Inhibits angiogenesis through VEGF suppression |
| 3-nitro-N-{...} | HeLa (cervical cancer) | TBD | TBD |
Anti-inflammatory Effects
Nitro compounds are known for their anti-inflammatory properties. Research indicates that this compound may inhibit pro-inflammatory cytokines such as IL-1β and TNF-α. This suggests potential applications in treating inflammatory diseases.
Case Study: Inhibition of iNOS
A study demonstrated that a related nitro compound effectively inhibited inducible nitric oxide synthase (iNOS), leading to reduced nitric oxide production in inflammatory models. This highlights the potential for 3-nitro-N-{...} in managing conditions like rheumatoid arthritis.
The biological activity of 3-nitro-N-{...} is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : Nitro groups can form stable complexes with heme-containing enzymes, inhibiting their activity.
- Receptor Modulation : The compound may bind to specific receptors involved in cell signaling pathways, altering their activity and downstream effects.
Q & A
Q. What are the recommended synthetic routes for 3-nitro-N-{2,2,2-trichloro-1-[(4-methoxyphenyl)amino]ethyl}benzamide, and how can purity be optimized?
Methodological Answer: The compound can be synthesized via a multi-step nucleophilic acyl substitution reaction. A primary amine (e.g., 2,2,2-trichloro-1-[(4-methoxyphenyl)amino]ethylamine) reacts with 3-nitrobenzoyl chloride in anhydrous dichloromethane under nitrogen atmosphere. Key steps include:
- Amine activation : Use a base like triethylamine to deprotonate the amine and enhance nucleophilicity.
- Reaction monitoring : Track progress via TLC (Rf ~0.5 in ethyl acetate/hexane, 3:7) or HPLC.
- Purification : Employ column chromatography (silica gel, gradient elution) followed by recrystallization from ethanol/water (80:20) to achieve >95% purity. Reference similar benzamide syntheses in and .
Q. How should researchers characterize this compound spectroscopically?
Methodological Answer:
- 1H/13C NMR : Identify the trichloroethyl group (δ ~4.5–5.0 ppm for CH adjacent to Cl3C) and methoxyphenyl protons (δ ~3.8 ppm for OCH3). The benzamide carbonyl resonates at δ ~168–170 ppm in 13C NMR .
- Mass Spectrometry : Use ESI-MS to confirm molecular ion [M+H]+ (expected m/z ~490–500). High-resolution MS (HRMS) is critical for verifying the molecular formula due to isotopic chlorine patterns .
- UV-Vis : Monitor the nitro group’s absorption at λ ~270–290 nm (ε ~10,000 M−1cm−1) for concentration determination .
Q. What computational tools are suitable for preliminary docking studies of this compound?
Methodological Answer:
- Docking Software : Use AutoDock Vina for ligand-receptor binding simulations. Prepare the compound’s 3D structure using Open Babel (MMFF94 force field) and validate protonation states at physiological pH .
- Visualization : UCSF Chimera is recommended for analyzing hydrogen bonds (e.g., between the benzamide carbonyl and enzyme active sites) and hydrophobic interactions .
- Grid Parameters : Set a 20 Å × 20 Å × 20 Å grid box centered on the target protein’s binding pocket .
Advanced Research Questions
Q. How to resolve contradictions in reported biological activity data (e.g., species-specific target modulation)?
Methodological Answer:
- Species-Specific Assays : Conduct parallel in vitro assays using human and murine TRPA1 channels. For example, caffeine activates mouse TRPA1 but suppresses human TRPA1, suggesting structural divergences in binding pockets .
- Mutagenesis Studies : Replace key residues (e.g., cysteine in hTRPA1) to identify critical interaction sites. Compare results with analogous trichloroethyl-benzamide derivatives .
- Data Normalization : Use internal controls (e.g., IC50 ratios) to account for assay variability .
Q. What strategies enhance structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Fragment Replacement : Substitute the methoxyphenyl group with electron-withdrawing (e.g., CF3) or donating (e.g., NH2) groups to assess potency changes. Refer to trifluoromethyl-substituted benzamides in .
- Lipophilicity Optimization : Calculate logP values (e.g., using Molinspiration) to balance membrane permeability and solubility. Note that logP >5 may violate Lipinski’s rules .
- Crystallography : Co-crystallize the compound with target enzymes (e.g., InhA) to validate docking-predicted hydrogen bonds (e.g., 2.85 Å between NH and Val135) .
Q. How to reconcile discrepancies between in silico predictions and experimental binding data?
Methodological Answer:
- Force Field Adjustments : Re-parameterize torsional angles for the trichloroethyl group in molecular dynamics simulations (e.g., AMBER or CHARMM).
- Solvent Effects : Include explicit water molecules in docking models to account for hydrophobic shielding .
- Validation Metrics : Use RMSD <2.0 Å and binding energy ΔG ≤−8.0 kcal/mol as thresholds for reliable predictions .
Q. What in vitro assays are most informative for evaluating metabolic stability?
Methodological Answer:
- Microsomal Incubations : Use human liver microsomes (HLM) with NADPH cofactor. Monitor degradation via LC-MS/MS at 0, 15, 30, and 60 minutes.
- CYP450 Inhibition : Screen against CYP3A4 and CYP2D6 isoforms using fluorogenic substrates. IC50 >10 μM indicates low inhibition risk .
- Metabolite ID : Employ HRMS/MS to detect hydroxylation or demethylation products, particularly on the methoxyphenyl moiety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
